IPI-269609
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Overview
Description
IPI-269609 is a novel, orally bioavailable small-molecule Hedgehog inhibitor. This compound was tested using in vitro and in vivo model systems. In vitro treatment of pancreatic cancer cell lines with this compound resembled effects observed using cyclopamine (i.e., Gli-responsive reporter knockdown, down-regulation of the Hedgehog target genes Gli1 and Ptch, as well as abrogation of cell migration and colony formation in soft agar). Single-agent this compound profoundly inhibited systemic metastases in orthotopic xenografts established from human pancreatic cancer cell lines, although Hedgehog blockade had minimal effect on primary tumor volume. The only discernible phenotype observed within the treated primary tumor was a significant reduction in the population of aldehyde dehydrogenase-bright cells, which we have previously identified as a clonogenic tumor-initiating population in pancreatic cancer. Selective ex vivo depletion of aldehyde dehydrogenase-bright cells with this compound was accompanied by significant reduction in tumor engraftment rates in athymic mice.
Scientific Research Applications
Hedgehog Signaling Inhibition in Pancreatic Cancer
A study by Feldmann et al. (2008) explored the use of IPI-269609, a novel orally bioavailable small-molecule inhibitor of Hedgehog signaling, specifically in pancreatic cancer. Their research demonstrated that this compound could significantly inhibit systemic metastases in human pancreatic cancer cell lines. This suggests that this compound is effective in targeting cancer cells with tumor-initiating properties (Feldmann et al., 2008).
Properties
Molecular Formula |
C28H41NO2 |
---|---|
Molecular Weight |
423.63 |
SMILES |
O=C(CC[C@@]12C)C=C1CC[C@]3([H])[C@]2([H])CC4=C(C)C[C@@](O5)(CC[C@@]34[H])[C@H](C)[C@@]6([H])[C@@]5([H])C[C@H](C)CN6 |
Appearance |
Solid powder |
Synonyms |
IPI269609; IPI 269609; IPI-269609; IPI609; IPI 609; IPI-609; (2S,3R,3aS,6S,6a/'S,6b/'S,7aR,12a/'S,12b/'R)-3,6,11/',12b/'-tetramethyl-3a,4,5,5/',6,6/',6a/',6b/',7,7a,7/',8/',10/',12/',12a/',12b/'-hexadecahydro-1/'H,3H-spiro[furo[3,2-b]pyridine-2,9/'-na |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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